Azanide;azanidylideneiron;iron

Übersicht

Beschreibung

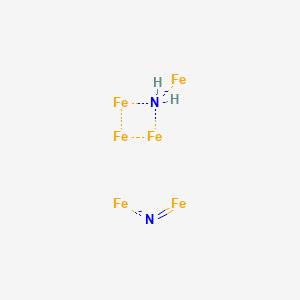

Azanide is the IUPAC-sanctioned name for the anion NH− 2 . It is produced by deprotonation of ammonia, usually with strong bases or an alkali metal . The term is obscure; derivatives of NH− 2 are almost invariably referred to as amides . The product “Azanide;azanidylideneiron;iron” has a molecular formula of Fe6H2N2-2.

Synthesis Analysis

Azanide is formed by the self-ionization of ammonia. It is produced by deprotonation of ammonia, usually with strong bases or an alkali metal . Alkali metal derivatives are best known, although usually referred to as alkali metal amides . These salt-like solids are produced by treating liquid ammonia with strong bases or directly with the alkali metals .Molecular Structure Analysis

Azanide has a H–N–H bond angle of 104.5° . The molecular formula of “this compound” is Fe6H2N2-2.Chemical Reactions Analysis

Azanide is the conjugate base of ammonia, so it is formed by the self-ionization of ammonia . Alkali metal derivatives are best known, although usually referred to as alkali metal amides . Examples include lithium amide, sodium amide, and potassium amide . These salt-like solids are produced by treating liquid ammonia with strong bases or directly with the alkali metals .Physical and Chemical Properties Analysis

Azanide has a H–N–H bond angle of 104.5° . Iron exists in several allotropic forms: α-Iron: Magnetic and stable to 768°C, crystallizes in a body-centered cubic. It dissolves very little carbon (0.025% at 721°C). β-Iron: It is a form stable between 768°C and 910°C. It is alpha iron that has lost its magnetism. It does not dissolve carbon .Wissenschaftliche Forschungsanwendungen

Spin Crossover in Polynuclear Iron(II) Complexes

Iron(II) spin crossover (SCO) materials, including those with azanide components, have been explored for their potential in creating molecular switches. These materials are studied for applications such as displays, sensors, actuators, and memory components. The development of discrete di- to poly-nuclear iron(II) complexes with supramolecular architectures has shown promising SCO properties. Such materials are being investigated for quantum cellular automata and their potential in host-guest interactions, suggesting a wide range of future technological applications (Hogue, Singh, & Brooker, 2018).

Environmental Applications of Iron-Based Materials

Nanoscale iron-based materials, including those containing iron from azanide sources, have been increasingly studied for environmental engineering applications. These include water and wastewater treatment, where nano-iron particles are used for the removal of chlorinated organics, heavy metals, and inorganics. The intrinsic reactivity and density of surface sites on these particles are critical for their effectiveness in pollution control and remediation efforts (Li et al., 2006).

Iron in Cancer Research

Research into the role of iron in cancer biology has highlighted its association with increased cancer incidence and risk. Iron's roles in proliferation, metabolism, and metastasis are crucial in understanding tumor growth and progression. Cancer cells exhibit an iron-seeking phenotype, leading to investigations into both iron excess and iron depletion as therapeutic strategies. These findings indicate the potential for targeted cancer therapies that manipulate iron levels (Torti et al., 2018).

Wirkmechanismus

Target of Action

Azanide;azanidylideneiron;iron, also known as Iron Nitride , is a compound that primarily targets the production of hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs .

Mode of Action

Iron is necessary for the production of hemoglobin . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia . Iron Nitride, as a source of iron, can help in the production of hemoglobin, thereby preventing or treating iron-deficiency anemia .

Biochemical Pathways

Iron Nitride affects the biochemical pathway of hemoglobin synthesis. Iron is a crucial component of hemoglobin, and a deficiency of iron can lead to decreased hemoglobin production, resulting in anemia . By providing a source of iron, Iron Nitride can help ensure the proper functioning of this pathway .

Pharmacokinetics

The pharmacokinetics of iron supplements like Iron Nitride are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., the formation of new erythrocytes, takes 3–4 weeks . Therefore, serum iron concentration and area under the curve (AUC) are clinically irrelevant for assessing iron utilization .

Result of Action

The primary result of Iron Nitride’s action is the prevention or treatment of iron-deficiency anemia . By providing a source of iron, Iron Nitride can help increase the production of hemoglobin, thereby increasing the oxygen-carrying capacity of the blood .

Action Environment

The action of Iron Nitride can be influenced by various environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Therefore, the dosage and administration method of Iron Nitride should be carefully controlled to ensure its efficacy and safety .

Safety and Hazards

The safety data sheets for “Azanide;azanidylideneiron;iron” suggest that in case of skin contact, one should wash off with soap and plenty of water . If inhaled, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Azanide;azanidylideneiron;iron plays a significant role in biochemical reactions, particularly in the synthesis of ammonia and carbon nanofibers . It interacts with various enzymes and proteins, facilitating the creation of ferrofluids and serving as a liquid rocket fuel . The compound’s interaction with biomolecules is primarily through its ability to form complexes with nitrogen, which can influence the activity of enzymes involved in nitrogen fixation and other metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It is involved in mitochondrial respiration, gene regulation, and DNA synthesis or repair . The compound influences cell function by participating in electron transport and energy generation, which are crucial for maintaining cellular homeostasis. Additionally, this compound can impact cell signaling pathways and gene expression, thereby affecting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes, facilitating or inhibiting their activity. For instance, the compound can act as a cofactor for enzymes involved in redox reactions, thereby influencing their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme conditions, affecting its efficacy in biochemical reactions . Long-term exposure to the compound can lead to changes in cellular metabolism and function, which are important considerations for its use in research and industrial applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by acting as a cofactor for various enzymes. At high doses, it may exhibit toxic effects, leading to oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nitrogen fixation and iron metabolism . It interacts with enzymes such as nitrogenase, which plays a crucial role in converting atmospheric nitrogen into ammonia. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution is also influenced by its interaction with other biomolecules, which can affect its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often localized in mitochondria, where it participates in electron transport and energy generation. Additionally, it may be directed to other cellular compartments through targeting signals and post-translational modifications, ensuring its proper function within the cell.

Eigenschaften

IUPAC Name |

azanide;azanidylideneiron;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMFDGFXPJCFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe6H2N2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37245-77-5 | |

| Record name | Iron nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)

![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)

![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)

![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)

![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)